molecular formula C20H16BrN3O4 B2944803 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one CAS No. 941962-69-2

4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one

Cat. No.: B2944803
CAS No.: 941962-69-2
M. Wt: 442.269
InChI Key: ZDGDDTYBKWGJMA-UHFFFAOYSA-N
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Description

4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid derivatives: These compounds share the 4-bromophenyl group and have similar reactivity.

    1,2,4-Oxadiazole derivatives: Compounds containing the 1,2,4-oxadiazole ring exhibit similar chemical properties and biological activities.

    Pyrrolidin-2-one derivatives: These compounds share the pyrrolidin-2-one core and are used in various applications.

Uniqueness

4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one is unique due to its combination of three distinct heterocyclic moieties, which imparts a unique set of chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O4/c21-14-3-1-12(2-4-14)19-22-20(28-23-19)13-9-18(25)24(11-13)15-5-6-16-17(10-15)27-8-7-26-16/h1-6,10,13H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGDDTYBKWGJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)C4=NC(=NO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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